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Compound of Interest

Compound Name: MRT67307 dihydrochloride

Cat. No.: B1150241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

MRT67307 is a potent small molecule inhibitor primarily targeting the non-canonical IκB

kinases (IKKs), TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These kinases

are pivotal in the innate immune response, particularly in the signaling pathways that lead to

the production of type I interferons. However, the utility of any kinase inhibitor in research and

therapeutic development is critically dependent on its selectivity. Off-target effects can lead to

confounding experimental results and potential toxicity. This guide provides a comprehensive

comparison of the cross-reactivity of MRT67307 with other kinases, supported by experimental

data, detailed protocols, and pathway visualizations to aid in the precise application of this

compound.

Kinase Inhibition Profile of MRT67307
MRT67307 exhibits potent inhibition of its primary targets, TBK1 and IKKε. Notably, it also

demonstrates significant activity against other kinases, including Unc-51 like autophagy

activating kinase 1 (ULK1) and ULK2, which are key regulators of autophagy. Furthermore,

screening against broader kinase panels has revealed cross-reactivity with members of the

MARK, NUAK, and SIK families, as well as other kinases involved in diverse cellular

processes.

The following table summarizes the inhibitory activity of MRT67307 against a range of kinases,

presenting IC50 values which denote the concentration of the inhibitor required to reduce the

activity of a specific kinase by 50%.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1150241?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Family Target Kinase IC50 (nM) Reference

Primary Targets TBK1 19 [1][2][3][4][5]

IKKε 160 [1][2][3][4][5]

Autophagy Kinases ULK1 45 [1][2]

ULK2 38 [1][2]

AMPK-Related

Kinases
MARK1 27 [3]

MARK2 52 [3]

MARK3 36 [3]

MARK4 41 [3]

NUAK1 230 [3]

SIK1 250 [3]

SIK2 67 [3]

SIK3 430 [3]

Other Off-Targets Aurora B
>90% inhibition at 1

µM

JAK2
>90% inhibition at 1

µM

MLK1/3
>90% inhibition at 1

µM

Note: Some data is presented as percent inhibition at a given concentration, as specific IC50

values were not available in the reviewed literature.

Experimental Protocols
The determination of kinase inhibition, typically quantified by IC50 values, is a critical

experimental procedure. A widely used and robust method is the in vitro radiometric kinase
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assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a

substrate.

In Vitro Radiometric Kinase Assay
Objective: To determine the concentration at which an inhibitor (e.g., MRT67307) inhibits 50%

of the activity of a target kinase (IC50).

Materials:

Recombinant Kinase

Kinase-specific substrate (peptide or protein)

MRT67307 (or other test inhibitor)

[γ-³²P]ATP (radiolabeled ATP)

Non-radiolabeled ATP

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-

mercaptoethanol)

96-well filter plates or phosphocellulose paper

Wash buffer (e.g., 0.75% phosphoric acid)

Scintillation cocktail

Microplate scintillation counter

Procedure:

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and varying

concentrations of the inhibitor (MRT67307) in the kinase reaction buffer. A control reaction

with no inhibitor (vehicle, typically DMSO) is essential.

Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-

³²P]ATP to each well.[5][6][7][8][9][10] The final ATP concentration should be close to the
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Michaelis constant (Km) for the specific kinase, if known.

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes),

ensuring the reaction remains within the linear range.

Termination: Stop the reaction by adding a solution that chelates divalent cations (e.g.,

EDTA) or by spotting the reaction mixture onto phosphocellulose paper, which binds the

phosphorylated substrate.[5][7]

Washing: If using filter plates or phosphocellulose paper, wash extensively with the wash

buffer to remove unincorporated [γ-³²P]ATP.[7]

Detection: After drying the filter plates or paper, add a scintillation cocktail and measure the

incorporated radioactivity using a microplate scintillation counter.

Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the

percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data

to a sigmoidal dose-response curve to determine the IC50 value.
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Workflow for In Vitro Radiometric Kinase Assay
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Workflow for a radiometric in vitro kinase assay.
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Signaling Pathways Affected by MRT67307 Cross-
Reactivity
The off-target activity of MRT67307 can influence several signaling pathways beyond the

intended innate immunity pathway. Understanding these interactions is crucial for interpreting

experimental outcomes. The diagram below illustrates the primary and key off-target signaling

pathways affected by MRT67307.

Signaling Pathways Potentially Affected by MRT67307
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Overview of signaling pathways impacted by MRT67307.
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Innate Immunity: MRT67307 potently inhibits TBK1 and IKKε, which are central to the

phosphorylation and activation of the transcription factor IRF3.[1][2][3][4][5][11] This leads to

the production of type I interferons, a critical component of the antiviral response.

Autophagy: By inhibiting ULK1 and ULK2, MRT67307 can block the initiation of autophagy, a

cellular process for degrading and recycling cellular components.[1][2][5] This can have

significant implications in studies related to cell metabolism, stress responses, and cancer.

AMPK-Related Kinases: MRT67307 shows cross-reactivity with several members of the AMPK-

related kinase family, including MARK, NUAK, and SIK. These kinases are involved in various

cellular processes, including cell polarity, cytoskeletal dynamics, and energy homeostasis.

Their activity is often regulated by the upstream kinase LKB1.

Other Cellular Processes: The off-target effects of MRT67307 on kinases like Aurora B, JAK2,

and MLK1/3 can influence mitosis, cytokine signaling through the JAK-STAT pathway, and

stress-activated MAPK signaling, respectively.[12][13][14][15]

Conclusion
MRT67307 is a valuable tool for studying the roles of TBK1 and IKKε in innate immunity.

However, researchers must be cognizant of its cross-reactivity with other kinases, particularly

ULK1/2 and members of the AMPK-related kinase family. The data and protocols presented in

this guide are intended to assist in the design of well-controlled experiments and the accurate

interpretation of their results. When using MRT67307, it is advisable to consider its

polypharmacology and, where possible, to use complementary approaches, such as RNAi or

structurally distinct inhibitors, to validate findings. This rigorous approach will ensure the

generation of robust and reliable scientific conclusions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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